molecular formula C19H20ClN3O2 B11559020 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide

N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2,2-dimethylpropanamide

Cat. No.: B11559020
M. Wt: 357.8 g/mol
InChI Key: HRWGISGZPHMBDI-CIAFOILYSA-N
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Description

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique structural features, such as the presence of a 4-chlorophenyl group and a dimethylpropanamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-19(2,3)18(25)22-16-10-6-14(7-11-16)17(24)23-21-12-13-4-8-15(20)9-5-13/h4-12H,1-3H3,(H,22,25)(H,23,24)/b21-12+

InChI Key

HRWGISGZPHMBDI-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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